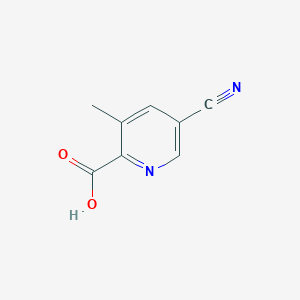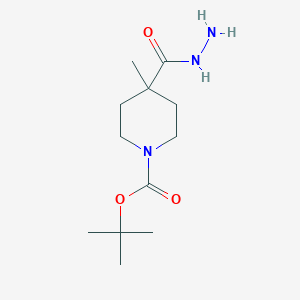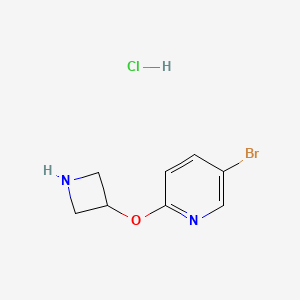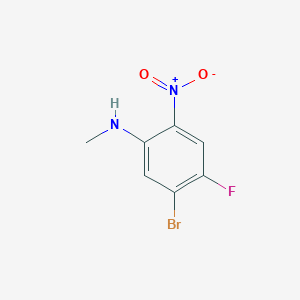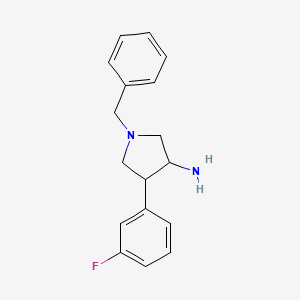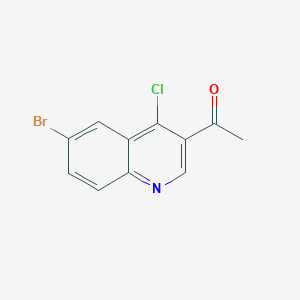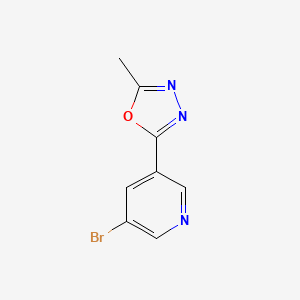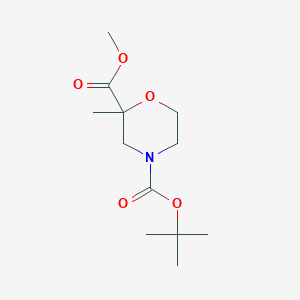
Methyl 4-boc-2-methylmorpholine-2-carboxylate
Descripción general
Descripción
“Methyl 4-boc-2-methylmorpholine-2-carboxylate”, also known as Moc-Morpholine, is a chemical compound that has gained increasing attention in the field of synthetic organic chemistry. It is a useful research chemical .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium and diisopropylamine in tetrahydrofuran at temperatures ranging from -78 to 20℃ . Another method involves the use of 2.5M butyllithium solution in THF at -74C .Molecular Structure Analysis
The molecular formula of this compound is C12H21NO5. The SMILES string representation is O=C(OC)C1©CN(C(OC©©C)=O)CCO1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of diisopropylamine with n-BuLi, followed by the addition of 4-tert-butyl 2-methyl morpholine-2,4-dicarboxylate . Another method involves the reaction of Intermediate 136 with iodomethane .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 4-boc-2-methylmorpholine-2-carboxylate” is 259.3 g/mol. Other physical and chemical properties are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis Applications
- Methyl 4-boc-2-methylmorpholine-2-carboxylate is utilized in the synthesis of various complex molecules. For instance, Aurell et al. (2014) describe its use in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting a lipase-catalyzed regioselective lactamization as a key step (Aurell et al., 2014).
- Sun et al. (2019) developed a method for synthesizing diastereoisomers of Boc-protected 4-methylproline carboxylates using this compound, demonstrating its importance in creating 4-methylproline derivatives (Sun et al., 2019).
Chemical Process Development
- Mayes et al. (2010) employed methyl 4-boc-2-methylmorpholine-2-carboxylate in developing a synthesis for a key intermediate in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
- Oishi et al. (2004) report its use in synthesizing amino acid analogues as part of a study into cellular signal transduction processes (Oishi et al., 2004).
Pharmaceutical and Medicinal Chemistry
- Shin et al. (2002) describe its application in the synthesis of a constituent segment of the antibiotic thiocilline (Shin et al., 2002).
- Kestemont et al. (2021) used this compound in a large-scale carboxylation process for medicinal chemistry research, highlighting its scalability and safety in pharmaceutical contexts (Kestemont et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-methyl 2-methylmorpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-12(4,8-13)9(14)16-5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUBMNNPPWLOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-boc-2-methylmorpholine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
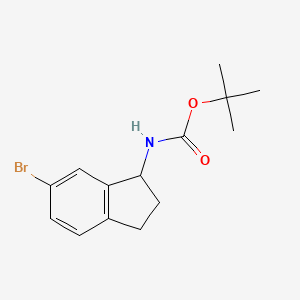
![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1376246.png)
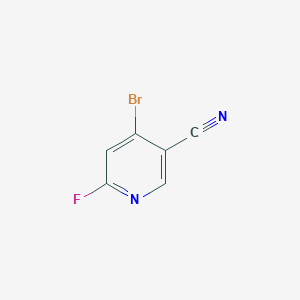
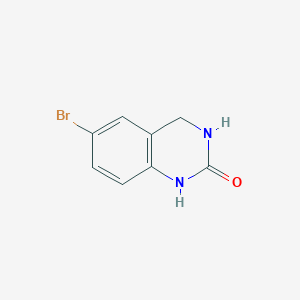
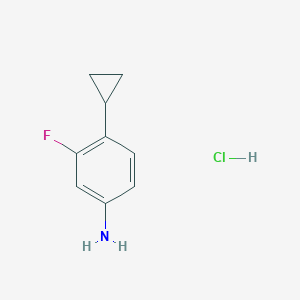
![2-(4-Bromophenyl)oxazolo[4,5-C]pyridine](/img/structure/B1376255.png)
